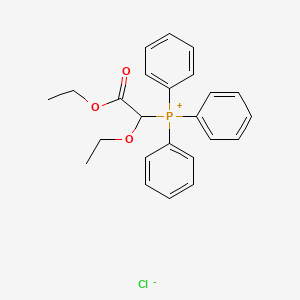

ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE

Description

Properties

IUPAC Name |

(1,2-diethoxy-2-oxoethyl)-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O3P.ClH/c1-3-26-23(25)24(27-4-2)28(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22;/h5-19,24H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJCDOWKUCLEQX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)OCC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16847-90-8 | |

| Record name | Phosphonium, (1,2-diethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16847-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, (1,2-diethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The formation of ethoxy-ethoxycarbonyl-methyltriphenylphosphonium chloride follows a nucleophilic substitution mechanism. Triphenylphosphine (PPh₃) reacts with a chlorinated ethoxy-ethoxycarbonyl methyl precursor (Cl–CH₂–CO–OEt–OEt) in a polar aprotic solvent such as acetonitrile or dichloromethane. The reaction proceeds via the attack of the nucleophilic phosphorus on the electrophilic carbon of the alkyl chloride, forming the phosphonium cation paired with a chloride counterion.

Optimized Reaction Conditions

Based on analogous syntheses in patent literature, the following conditions are critical:

-

Temperature : 120–160°C under pressurized conditions (8–12 kg/cm²) to accelerate the reaction.

-

Molar Ratio : A 1:1 to 1:2 ratio of triphenylphosphine to alkyl chloride ensures minimal residual reactants.

-

Solvent : Acetonitrile is preferred due to its high boiling point and compatibility with phosphine reagents.

A representative procedure involves heating triphenylphosphine (1 mol) and acetonitrile (8.5 mol) in a pressurized reactor, followed by dropwise addition of the chlorinated ethoxy-ethoxycarbonyl methyl compound (1–2 mol). After 30–40 hours at 160°C, the mixture is cooled, centrifuged, and dried at 105°C for 18–24 hours. This method achieves yields of 94–95% with purity >99% after recrystallization.

Microwave-Assisted Synthesis

Advantages Over Conventional Heating

Microwave irradiation significantly reduces reaction times from hours to minutes. In a modified protocol from Arkat-USA, triphenylphosphine and the alkyl chloride are combined in dichloromethane with triethylamine as a base. Microwave irradiation at 100–150 W for 10–15 minutes induces rapid formation of the phosphorane intermediate, which is subsequently quenched with water and purified via recrystallization.

Purification and Recrystallization Techniques

Centrifugation and Solvent Removal

Post-reaction mixtures are diluted with dichloromethane, washed with water to remove ionic byproducts, and dried over anhydrous sodium sulfate. Centrifugation isolates the crude phosphonium salt, which is then evaporated under reduced pressure.

Recrystallization for Enhanced Purity

Recrystallization from a 1:4 hexane/ethyl acetate mixture or acetonitrile yields colorless crystals of the target compound. Acetonitrile recrystallization is particularly effective, increasing purity from 95% to >99% by removing trace solvents and unreacted triphenylphosphine.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for conventional and microwave-assisted methods:

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Examples include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines yield phosphonium salts, while oxidation reactions can produce phosphine oxides .

Scientific Research Applications

ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE has a wide range of applications in scientific research:

Biology: The compound is studied for its potential role in biological systems, including its interactions with cellular components.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE involves its ability to form stable phosphonium ylides. These ylides are key intermediates in many organic reactions, including the Wittig reaction, which is used to form carbon-carbon double bonds. The compound’s triphenylphosphonium core interacts with various molecular targets, facilitating the formation of reactive intermediates .

Comparison with Similar Compounds

Structural Analogs

a. (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide (CAS not provided, MDL: MFCD00159390 )

- Structure : Allyl group with a single ethoxycarbonyl substituent: [CH₂=C(CO₂Et)-CH₂-P(Ph)₃]⁺Br⁻ .

- Key Differences: Substituent: Allyl vs. methyl group with dual ethoxy/ethoxycarbonyl substituents. Counterion: Bromide vs. chloride. Bromide salts often exhibit lower solubility in water but higher stability in organic media. Reactivity: The allyl group facilitates conjugated olefin formation in Wittig reactions, whereas the methyl group in the target compound may favor non-conjugated products.

b. (Ethoxycarbonylmethyl)triphenylphosphonium bromide (Referenced in SDBS Library )

- Structure : [CH₂(CO₂Et)-CH₂-P(Ph)₃]⁺Br⁻ .

- Key Differences: Substituent: Single ethoxycarbonylmethyl group vs. dual ethoxy/ethoxycarbonyl substitution.

c. (Ethoxycarbonylmethylene)triphenylphosphorane (SDBS Library )

- Structure : A neutral ylide: CH(CO₂Et)=P(Ph)₃ .

- Key Differences :

- Charge : Neutral ylide vs. cationic phosphonium salt.

- Applications : Directly participates in Wittig reactions without requiring base activation, unlike phosphonium salts.

Physicochemical and Functional Differences

Biological Activity

Introduction

Ethoxy-ethoxycarbonyl-methyltriphenylphosphonium chloride (EEMTPC), with the CAS number 16847-90-8, is a phosphonium salt characterized by its unique molecular structure, comprising a triphenylphosphonium moiety and ethoxycarbonyl groups. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C24H26ClO3P

- Molecular Weight : 428.89 g/mol

- Appearance : Typically presented as a white to off-white solid.

EEMTPC's biological activity is primarily attributed to its ability to interact with cellular membranes and proteins. The triphenylphosphonium group is known for its lipophilicity, allowing it to penetrate lipid membranes effectively. This property may facilitate the compound's role as a mitochondrial targeting agent, which is crucial in various therapeutic applications, especially in cancer treatment and mitochondrial diseases.

Anticancer Properties

Several studies have indicated that EEMTPC exhibits anticancer activity , particularly through the induction of apoptosis in cancer cells. The mechanism involves:

- Mitochondrial Dysfunction : EEMTPC may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which can trigger apoptotic pathways.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in certain cancer cell lines, preventing proliferation.

Neuroprotective Effects

Research also suggests that EEMTPC possesses neuroprotective properties , potentially beneficial for neurodegenerative diseases. Mechanisms include:

- Reduction of Oxidative Stress : By modulating ROS levels, EEMTPC may protect neuronal cells from oxidative damage.

- Enhancement of Mitochondrial Biogenesis : The compound may stimulate pathways that promote mitochondrial health and function.

Case Studies

- Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines demonstrated that EEMTPC significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of EEMTPC resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a protective effect against neurodegeneration .

Safety Profile

While EEMTPC shows promising biological activities, it is essential to consider its safety profile:

- Toxicity Studies : Preliminary toxicity studies indicate that high doses can lead to cytotoxic effects in non-cancerous cell lines. Therefore, dosage optimization is crucial for therapeutic applications .

- Risk and Safety Statements : According to safety data sheets, EEMTPC is classified with caution due to potential irritant effects on skin and eyes .

Comparison with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| EEMTPC | C24H26ClO3P | 428.89 g/mol | Anticancer, Neuroprotective |

| Triphenylphosphonium Chloride | C18H15ClP | 304.74 g/mol | Antimicrobial |

| Ethyltriphenylphosphonium Bromide | C20H22BrP | 392.29 g/mol | Anticancer |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via alkylation of triphenylphosphine with ethoxy-ethoxycarbonyl-methyl halides (e.g., bromide or chloride) under anhydrous conditions. Key steps include:

- Refluxing in aprotic solvents like THF or acetonitrile.

- Purification via recrystallization from ethanol/diethyl ether mixtures.

- Characterization by and NMR to confirm phosphonium salt formation (δ ~20-25 ppm for in NMR) and FT-IR to detect carbonyl stretches (~1700 cm). Mass spectrometry (ESI-MS) validates molecular ion peaks .

Q. How should researchers address stability issues during storage or reaction conditions?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Desiccants like silica gel are critical for moisture-sensitive phosphonium salts.

- Reaction Handling : Use Schlenk-line techniques for air-sensitive reactions. Monitor decomposition by TLC or in situ NMR, especially in protic solvents. Evidence suggests decomposition via nucleophilic attack on the ethoxycarbonyl group; thus, avoid strong bases .

Q. What analytical techniques are essential for verifying structural integrity?

- Methodological Answer :

- Primary : , , and NMR for functional group and phosphorus environment analysis.

- Supplementary : X-ray crystallography (for crystalline derivatives) resolves stereoelectronic effects, while DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties and reactive sites .

Advanced Research Questions

Q. How can reaction yields be optimized for Wittig-type applications involving this phosphonium salt?

- Methodological Answer :

- Base Selection : Use strong, non-nucleophilic bases (e.g., NaHMDS) to generate ylides efficiently.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance ylide stability.

- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions.

- Monitoring : Employ in situ IR or NMR to track ylide formation (~15-18 ppm shift) .

Q. How do researchers resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodological Answer :

- Triangulation : Cross-validate data using multiple techniques (e.g., X-ray for geometry, DFT for electronic structure).

- Error Analysis : Check for solvent effects in computational models (e.g., PCM solvent correction).

- Dynamic Effects : Consider temperature-dependent NMR or variable-temperature XRD to account for conformational flexibility. For example, discrepancies in chemical shifts may arise from dynamic equilibria in solution .

Q. What computational approaches are used to study the reactivity of this phosphonium salt in organocatalytic systems?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Mechanistic Insights : Use NBO analysis to quantify charge distribution and transition-state modeling (e.g., IRC calculations) for reaction pathways.

- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reactivity. Recent studies highlight the ethoxycarbonyl group’s role in stabilizing transition states via resonance .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.